molecular formula C13H16N2O3 B2645622 rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans CAS No. 1909286-43-6

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans

Cat. No. B2645622
M. Wt: 248.282
InChI Key: GWTKEZDBMCIPCL-CMPLNLGQSA-N
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Description

Rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans is a chemical compound with the following properties:



  • IUPAC Name : Methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate.

  • Molecular Formula : C₁₂H₁₄N₂O₃.

  • Molecular Weight : 234.25 g/mol.

  • CAS Number : 2059908-74-4.



Molecular Structure Analysis

The molecular structure of rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans consists of a pyrrolidine ring with an attached pyridine moiety. The stereochemistry is described as (2R,3R) . The presence of the ester group suggests potential reactivity and biological activity.



Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly documented, it likely participates in reactions typical of esters, such as hydrolysis, transesterification, and nucleophilic substitution.



Physical And Chemical Properties Analysis


  • Physical Form : Powder.

  • Storage Temperature : 4°C.

  • Purity : Approximately 95%.

  • Safety Information : The compound bears warning labels (GHS07) and precautionary statements (e.g., P261, P264, P271) regarding handling and exposure. Refer to the MSDS for detailed safety guidelines.


Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H315, H319, H335).

  • Precautionary Measures : Follow safety protocols during handling (e.g., use appropriate protective equipment, avoid inhalation, and seek medical attention if exposed).


Future Directions

Research avenues for rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans include:



  • Biological Activity : Investigate its potential pharmacological effects.

  • Synthetic Optimization : Develop efficient synthetic routes.

  • Structural Elucidation : Further characterize its stereochemistry and crystal structure.


Please note that additional studies and experimental data are essential to fully understand the compound’s properties and applications. For more detailed information, consult the Enamine product link and Sigma-Aldrich MSDS12.


properties

IUPAC Name

methyl (2S,3S)-1-ethyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-15-11(16)7-10(13(17)18-2)12(15)9-5-4-6-14-8-9/h4-6,8,10,12H,3,7H2,1-2H3/t10-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWTKEZDBMCIPCL-CMPLNLGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-methyl (2R,3R)-1-ethyl-5-oxo-2-(pyridin-3-yl)pyrrolidine-3-carboxylate, trans

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